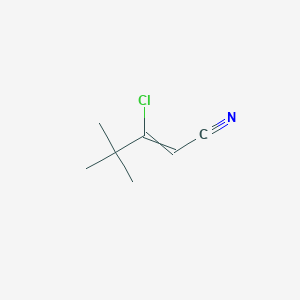

3-chloro-4,4-dimethylpent-2-enenitrile

Description

Significance of Alpha,Beta-Unsaturated Nitriles in Modern Organic Synthesis

Alpha,beta-unsaturated nitriles, also known as substituted acrylonitriles, are a class of organic compounds characterized by a nitrile group (C≡N) conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement results in electron delocalization across the π-system, which enhances the molecule's stability and influences its reactivity. fiveable.me Specifically, it renders the β-carbon susceptible to nucleophilic attack, making these compounds versatile building blocks in organic synthesis. fiveable.me

Their utility is demonstrated in the synthesis of a wide array of molecules. They are crucial intermediates for producing nitrogen-containing heterocyclic compounds like pyridines and pyrroles through reactions such as cycloadditions and nucleophilic additions. fiveable.me Furthermore, α,β-unsaturated nitriles are foundational in creating more complex molecules, including those with applications as pharmaceuticals, natural products, perfumes, and pigments. fiveable.meacs.org Many marketed drugs, such as entacapone (B1671355) and rilpivirine, contain the acrylonitrile (B1666552) moiety, highlighting its importance in medicinal chemistry. researchgate.net The nitrile group itself is a valuable synthetic intermediate due to its ability to be transformed into various other functional groups, including amines, amides, carboxylic acids, ketones, and aldehydes. rsc.orglibretexts.orgacs.org

The synthesis of α,β-unsaturated nitriles can be achieved through several methods, including the condensation of carbonyl compounds with acetonitriles, the Wittig-Horner reaction, and more recently developed protocols like palladium-catalyzed α-alkenylation of arylacetonitriles. acs.orgfrontiersin.org

Overview of Halogenated Aliphatic Nitriles and their Unique Reactivity Profiles

Halogenated aliphatic nitriles are organic compounds that contain a nitrile functional group and at least one halogen atom attached to an aliphatic carbon chain. The presence of a halogen atom significantly influences the molecule's reactivity. The manufacturing of these compounds can be achieved through methods such as the vapor phase halogenation of saturated aliphatic nitriles at elevated temperatures. google.com

The reactivity of halogenated nitriles is dictated by the nature and position of the halogen. The electronegativity of the halogen atom can create a dipole moment and affect the electron density of the rest of the molecule. For instance, in electrophilic substitution reactions, the reactivity of various halogenating agents is a subject of detailed computational study. rsc.org The compound 3-chloro-4,4-dimethylpent-2-enenitrile is an example of a halogenated aliphatic nitrile, where the chlorine atom is attached to the double bond, making it a vinylic chloride. apolloscientific.co.uk This structural feature is key to its unique reactivity, which is valuable in organic synthesis and for the production of agrochemicals. apolloscientific.co.uk The carbon-chlorine bond on the double bond can participate in various coupling reactions, and the electron-withdrawing nature of both the chlorine and the nitrile group activates the double bond for specific transformations.

Structural Features and Isomerism of this compound: Considerations of (E)/(Z) Stereochemistry

The chemical structure of this compound comprises a five-carbon pentene chain with a nitrile group at one end (C1), a double bond between C2 and C3, a chlorine atom at C3, and two methyl groups on C4. uni.lu The presence of the C2=C3 double bond allows for the possibility of geometric isomerism.

To determine the stereochemistry, the E/Z designation system is used, which assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. libretexts.orglibretexts.org

At the C2 carbon: The substituents are a hydrogen atom (-H) and a nitrile group (-C≡N). According to CIP rules, the nitrile group has a higher priority than the hydrogen atom because carbon has a higher atomic number than hydrogen.

At the C3 carbon: The substituents are a chlorine atom (-Cl) and a tert-butyl group (-C(CH₃)₃). Chlorine has a higher atomic number (17) than the carbon of the tert-butyl group (6), giving the chlorine atom higher priority.

Therefore, the two possible isomers are:

(Z)-isomer: When the two higher priority groups (the nitrile group and the chlorine atom) are on the same side of the double bond (zusammen, German for "together"). libretexts.org

(E)-isomer: When the two higher priority groups are on opposite sides of the double bond (entgegen, German for "opposite"). libretexts.org

The specific isomer is crucial as it can dictate the compound's physical properties and its reactivity in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀ClN | uni.lubiosynth.com |

| Molecular Weight | 143.61 g/mol | biosynth.com |

| CAS Number | 216574-58-2 | apolloscientific.co.ukbiosynth.com |

| Boiling Point | 90 °C | biosynth.com |

| SMILES | CC(C)(C)C(=CC#N)Cl | uni.lu |

| InChIKey | KCVZJFYFJKNOFD-UHFFFAOYSA-N | uni.lu |

Current Gaps in Research and the Scope of Academic Investigation for this compound

Despite its defined structure and potential utility, there is a noticeable lack of extensive academic research specifically focused on this compound in publicly available literature. Commercial suppliers list it as a reagent for organic synthesis and the production of agrochemicals. apolloscientific.co.uk There is also a mention of its investigation for potential analgesic and anti-inflammatory properties through its interaction with the CB2 cannabinoid receptor, though this information appears in a commercial context. biosynth.com

The current gaps in academic research represent a significant opportunity for investigation. Key areas for future study include:

Stereoselective Synthesis: Developing and optimizing synthetic routes to produce the (E) and (Z) isomers of this compound selectively. This would be crucial for studying the distinct properties of each stereoisomer.

Reactivity Studies: A thorough exploration of its reactivity profile is warranted. This includes its participation in nucleophilic substitution, cross-coupling reactions (given the vinylic chloride), and cycloadditions. Understanding how the interplay of the chloro, tert-butyl, and nitrile groups influences the regioselectivity and stereoselectivity of its reactions is a key research question.

Medicinal Chemistry Applications: Building upon the preliminary information regarding its activity at the CB2 receptor, a detailed investigation into its pharmacological profile is needed. biosynth.com This would involve synthesizing analogs, establishing structure-activity relationships (SAR), and evaluating its potential as a therapeutic agent.

Agrochemical Development: Given its mention as an agrochemical intermediate, research could focus on the synthesis of novel pesticides or herbicides derived from this scaffold and an evaluation of their biological activity and environmental impact. apolloscientific.co.uk

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,4-dimethylpent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVZJFYFJKNOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370866 | |

| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216574-58-2 | |

| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Retrosynthetic Analysis Leading to Key Precursors

A retrosynthetic analysis of 3-chloro-4,4-dimethylpent-2-enenitrile reveals several potential disconnection points, leading to readily accessible starting materials. The primary disconnections involve the carbon-chlorine bond, the carbon-cyanide bond, and the carbon-carbon double bond.

Disconnection of the C-Cl and C-CN bonds: A functional group interconversion (FGI) approach suggests that the target molecule can be derived from a precursor already containing the pent-2-enenitrile (B12440713) skeleton. This leads to two main retrosynthetic pathways:

Pathway A: From a β-hydroxy nitrile: Disconnecting the C-Cl bond could lead back to a β-hydroxy nitrile, which in turn could be formed from the corresponding ketone or aldehyde. This pathway would involve the introduction of the chlorine atom at a later stage.

Pathway B: From a vinyl halide: Alternatively, disconnection of the C-CN bond points towards a vinyl chloride precursor, where the nitrile group is introduced via a cyanation reaction.

Disconnection of the C=C bond: An alternative retrosynthesis involves the formation of the carbon-carbon double bond, potentially through an olefination reaction. This could involve reacting a suitable phosphorus ylide with a carbonyl compound containing the chloro and cyano functionalities.

These disconnections highlight the following key precursors for the synthesis of this compound:

Pivalaldehyde (2,2-dimethylpropanal): A crucial starting material for introducing the t-butyl group.

Chloroacetonitrile (B46850) or Dichloroacetonitrile (B150184): As sources for the chloro and cyano functionalities.

4,4-dimethyl-2-pentynenitrile: A potential intermediate for direct functionalization.

Pivalaldehyde cyanohydrin: A versatile intermediate for further transformations.

| Precursor | Structure |

| Pivalaldehyde | (CH₃)₃CCHO |

| Chloroacetonitrile | ClCH₂CN |

| Dichloroacetonitrile | Cl₂CHCN |

| 4,4-dimethyl-2-pentynenitrile | (CH₃)₃CC≡CCN |

| Pivalaldehyde cyanohydrin | (CH₃)₃CCH(OH)CN |

Direct Synthetic Approaches to this compound

Direct synthetic methods aim to construct the target molecule in a single or a few steps from simple precursors. One plausible direct approach involves the reaction of an alkyne with reagents that can simultaneously introduce both the chlorine and the cyano group across the triple bond.

For instance, the reaction of 4,4-dimethyl-2-pentyne (B1597327) with a source of "ClCN" could theoretically yield the desired product. However, the direct use of cyanogen (B1215507) chloride is often avoided due to its high toxicity. Alternative methods for the chloro-cyanation of alkynes are being explored, often involving transition metal catalysis. nih.gov

Another potential direct route could be the reaction of pivalaldehyde with a reagent that provides the chloro- and cyano-substituted vinylidene unit, such as a chloro-cyano-stabilized phosphorus ylide in a Wittig-type reaction.

Indirect Synthetic Pathways via Strategic Functionalization

Indirect pathways offer more control over the stereochemistry and regiochemistry of the final product by introducing the functional groups in a stepwise manner.

Cyanation Reactions for Nitrile Moiety Introduction

The introduction of the nitrile group is a key step in many synthetic routes. This can be achieved through various cyanation reactions. If a vinyl chloride precursor is synthesized first, a transition-metal-catalyzed cyanation can be employed. Palladium and nickel complexes have shown efficacy in catalyzing the cyanation of vinyl halides using cyanide sources like zinc cyanide or potassium cyanide. acs.org These reactions often require specific ligands to ensure good yields and selectivity.

Alternatively, the nitrile group can be introduced earlier in the synthesis, for example, by the hydrocyanation of an alkyne precursor. The hydrocyanation of 4,4-dimethyl-2-pentyne could lead to 4,4-dimethyl-2-pentenenitrile, which can then be chlorinated.

Introduction of the Vinylic Chlorine Substituent

The introduction of the vinylic chlorine can be achieved through several methods. One common approach is the addition of a chlorine source to an alkyne. For example, the reaction of 4,4-dimethyl-2-pentynenitrile with a chlorinating agent could yield the target compound.

Another strategy involves the chlorination of a β-dicarbonyl compound followed by subsequent transformations. For instance, a β-keto nitrile can be chlorinated at the α-position, and subsequent reduction and elimination reactions could form the desired chloro-vinyl nitrile. Stereoselective chlorination methods, potentially using chiral catalysts, can be employed to control the geometry of the double bond. researchgate.netrsc.orgusc.edu

Formation of the Pent-2-enenitrile Carbon Skeleton

The core carbon skeleton of this compound can be assembled through various carbon-carbon bond-forming reactions. A common strategy is the aldol (B89426) condensation or a related reaction. For example, the condensation of pivalaldehyde with chloroacetonitrile or dichloroacetonitrile in the presence of a base could form a β-hydroxy nitrile intermediate. Subsequent dehydration and, if necessary, further chlorination would lead to the final product.

The Knoevenagel condensation is another powerful tool. The reaction of pivalaldehyde with an active methylene (B1212753) compound containing a cyano group, such as ethyl cyanoacetate, followed by further transformations to introduce the chlorine and remove the ester group, could also be a viable route.

Stereoselective Synthesis of (E)- and (Z)-3-chloro-4,4-dimethylpent-2-enenitrile

The stereoselective synthesis of the (E)- and (Z)-isomers of this compound is of significant interest, as the biological activity of stereoisomers can differ substantially.

The stereochemical outcome of the synthesis can often be controlled by the choice of reaction conditions and reagents. For example, in Wittig-type reactions, the nature of the ylide (stabilized or unstabilized) and the reaction conditions can influence the E/Z ratio of the resulting alkene.

For the introduction of the vinylic chlorine, stereoselective methods are crucial. The stereoselective chlorination of β,β-disubstituted enamines or related species can provide access to specific isomers. researchgate.net Similarly, the stereoselective reduction of an alkyne precursor to a specific vinyl chloride isomer, followed by cyanation, could be a viable strategy.

Catalytic Approaches and Mechanistic Considerations in Related Alpha,Beta-Unsaturated Nitrile Syntheses

The synthesis of α,β-unsaturated nitriles can be achieved through various catalytic methods. A primary and widely applicable method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. researchgate.netnrochemistry.comrochester.edu For the synthesis of this compound, the logical precursors would be pivalaldehyde (2,2-dimethylpropanal) and 2-chloroacetonitrile.

The Knoevenagel condensation mechanism typically begins with the deprotonation of the active methylene compound (in this case, 2-chloroacetonitrile) by a base to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde (pivalaldehyde). The resulting β-hydroxy nitrile intermediate then undergoes dehydration to yield the α,β-unsaturated nitrile. nrochemistry.comnih.gov The choice of catalyst is crucial and often involves weak bases like primary, secondary, or tertiary amines (e.g., piperidine, pyridine) to avoid self-condensation of the aldehyde, especially one like pivalaldehyde which lacks α-hydrogens and can undergo the Cannizzaro reaction in the presence of strong bases. researchgate.netyoutube.comacs.orgresearchgate.netumich.edu

Recent advancements have explored various catalytic systems to improve efficiency and selectivity. For instance, a Ru-based complex has been shown to be effective in one-pot tandem aerobic oxidation-Knoevenagel condensation reactions, converting alcohols to aldehydes which then react with active methylene compounds. crossref.org While not directly applicable to starting with an aldehyde, this highlights the versatility of modern catalytic systems. Another approach involves the use of solid-supported catalysts, which can simplify purification and catalyst recycling, a key consideration for industrial applications. acgpubs.org

The synthesis of halogenated α,β-unsaturated nitriles can also be approached through other routes. One such method involves the tandem nucleophilic substitution-Wittig reaction of an α-cyano-α-hypervalent iodine phosphonium (B103445) ylide with an aldehyde and a halide source. This method has been shown to produce (E)-α-halo-α,β-unsaturated nitriles with good stereoselectivity. arkat-usa.orgresearchgate.netumich.edu

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from DMF and POCl₃), is another powerful tool in organic synthesis, primarily for the formylation of electron-rich arenes. youtube.comorganic-chemistry.orgwikipedia.orgijpcbs.comorgsyn.org While its direct application for the synthesis of this compound from a ketone precursor like pinacolone (B1678379) is not straightforward for creating the nitrile functionality in one step, it is instrumental in synthesizing β-chloro-α,β-unsaturated aldehydes, which could potentially be converted to the corresponding nitriles in a subsequent step. cymitquimica.com

Mechanistic Insights:

The steric hindrance posed by the t-butyl group in pivalaldehyde is a significant factor. It can slow down the rate of nucleophilic attack by the chloroacetonitrile carbanion. rsc.org However, studies on sterically hindered substrates in similar reactions have shown that the reaction can proceed, sometimes requiring more forcing conditions or specialized catalysts. organic-chemistry.org The electronic nature of the substituents also plays a role; the electron-withdrawing chlorine atom in 2-chloroacetonitrile increases the acidity of the α-protons, facilitating carbanion formation.

A plausible mechanistic pathway for the base-catalyzed condensation of pivalaldehyde and 2-chloroacetonitrile is as follows:

Deprotonation: The basic catalyst removes a proton from 2-chloroacetonitrile to form a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of pivalaldehyde.

Protonation: The resulting alkoxide is protonated by the solvent or a proton source to form a β-hydroxy nitrile intermediate.

Dehydration: The β-hydroxy nitrile undergoes elimination of a water molecule, a step that can be promoted by heat or acid/base catalysis, to form the final product, this compound.

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: For a Knoevenagel-type condensation, the basicity of the catalyst is a key variable. A range of bases, from weak organic amines to stronger inorganic bases, could be screened. The optimal catalyst would be one that is strong enough to deprotonate 2-chloroacetonitrile efficiently without promoting side reactions of pivalaldehyde. Catalyst loading is also important; typically, catalytic amounts are used, but in some cases, higher loadings may be necessary to drive the reaction to completion, especially with challenging substrates.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Protic solvents like ethanol (B145695) can participate in hydrogen bonding and may stabilize charged intermediates, while aprotic solvents like THF or toluene (B28343) are also commonly used. nih.gov For industrial applications, the use of greener solvents or even solvent-free conditions is becoming increasingly important. acgpubs.org

Temperature and Reaction Time: The reaction temperature will affect the rate of reaction. Higher temperatures can accelerate the condensation and dehydration steps but may also lead to the formation of byproducts. Optimization studies would involve running the reaction at various temperatures to find the optimal balance. Reaction time is monitored to ensure the reaction proceeds to completion without significant product degradation.

Below is a hypothetical data table illustrating the optimization of the Knoevenagel condensation for the synthesis of a related α,β-unsaturated nitrile, showcasing how different parameters can be systematically varied.

Table 1: Hypothetical Optimization of Knoevenagel Condensation for an α,β-Unsaturated Nitrile

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine (10) | Ethanol | 25 | 24 | 45 |

| 2 | Piperidine (10) | Ethanol | 78 (reflux) | 12 | 75 |

| 3 | DBU (5) | THF | 25 | 12 | 60 |

| 4 | DBU (5) | THF | 66 (reflux) | 6 | 85 |

| 5 | K₂CO₃ (20) | DMF | 80 | 8 | 92 |

| 6 | K₂CO₃ (20) | Acetonitrile (B52724) | 80 | 8 | 88 |

Scale-Up Considerations:

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. researchgate.net Key considerations include:

Heat Transfer: The condensation reaction is often exothermic. On a large scale, efficient heat removal is crucial to prevent runaway reactions and maintain a consistent temperature profile, which is critical for selectivity and safety.

Mass Transfer: Ensuring efficient mixing of reactants, especially if they are in different phases or if a solid catalyst is used, becomes more challenging in large reactors.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction exotherm and minimize the formation of impurities.

Work-up and Purification: Isolation and purification of the final product on a large scale may require different techniques than those used in the lab (e.g., distillation, crystallization instead of chromatography).

Cost and Availability of Starting Materials: The cost and large-scale availability of pivalaldehyde, 2-chloroacetonitrile, and the chosen catalyst are critical economic factors.

Waste Management: The environmental impact of the process, including the generation and disposal of waste streams, must be considered and minimized.

A successful scale-up would require a thorough understanding of the reaction kinetics and thermodynamics, as well as process safety analysis.

Spectroscopic and Structural Elucidation of 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and stereochemistry of 3-chloro-4,4-dimethylpent-2-enenitrile.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR provides initial, crucial information about the number and type of proton and carbon environments in the molecule.

¹H NMR Analysis: Based on the structure of this compound, two distinct signals are predicted in the proton NMR spectrum. The nine protons of the tert-butyl group are chemically equivalent and shielded, while the single vinylic proton is deshielded by the adjacent electronegative chlorine atom and the anisotropic effect of the nitrile group.

Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 1.3 - 1.5 | Singlet | 9H | (CH ₃)₃C- |

¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each unique carbon environment in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 28 - 32 | CH₃ | (C H₃)₃C- |

| ~ 38 - 42 | Quaternary C | (CH₃)₃C - |

| ~ 95 - 105 | CH | =C H-CN |

| ~ 115 - 120 | Quaternary C | C ≡N |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proton-Carbon Correlation

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, no cross-peaks would be expected, as the two proton environments (the tert-butyl group and the vinylic proton) are separated by four bonds and would not show scalar coupling. This absence of correlation is in itself a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons to which they are directly attached.

A cross-peak would be observed between the vinylic proton signal (~5.5-6.0 ppm) and the corresponding vinylic carbon signal (~95-105 ppm).

Another cross-peak would connect the tert-butyl proton signal (~1.3-1.5 ppm) with the methyl carbon signal (~28-32 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (over 2-3 bonds), which is critical for assembling the molecular fragments.

Predicted Key HMBC Correlations:

| Proton Signal | Correlates to Carbon Signal | Inferred Connectivity |

|---|---|---|

| Vinylic H | Quaternary tert-butyl C | Confirms C-C bond |

| Vinylic H | Nitrile C | Confirms attachment to nitrile group |

| tert-butyl H | Vinylic C (chlorinated) | Confirms attachment of tert-butyl group |

Stereochemical Assignment through NOESY Experiments

The double bond in this compound can exist as either the (E) or (Z) isomer. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which detects protons that are close in space, would be the definitive method to assign the stereochemistry.

If a NOESY cross-peak is observed between the vinylic proton and the protons of the tert-butyl group, it would confirm that they are on the same side of the double bond, indicating the (Z)-isomer .

The absence of such a cross-peak would strongly suggest that they are on opposite sides, which would correspond to the (E)-isomer .

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The structure of this compound contains several characteristic functional groups that would produce distinct peaks in an IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 2240 - 2220 | C≡N stretch | Nitrile |

| ~ 1650 - 1630 | C=C stretch | Alkene |

| ~ 2970 | C-H stretch (sp³) | tert-butyl group |

| ~ 3050 | C-H stretch (sp²) | Vinylic C-H |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula.

For a compound with the formula C₇H₁₀ClN, HRMS is crucial. A key feature would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1.

While experimental HRMS data is not available, predicted collision cross-section data for various adducts has been calculated. uni.lu

Predicted HRMS Data

| Ion | Isotope | Calculated m/z |

|---|---|---|

| [C₇H₁₀³⁵ClN]⁺ | ³⁵Cl | 143.0502 |

The observation of this isotopic pattern with the correct mass difference and intensity ratio would confirm the presence of one chlorine atom, and the high-resolution mass would validate the molecular formula.

X-ray Crystallography for Definitive Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive and unambiguous structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding a three-dimensional model of the molecule.

This analysis would definitively confirm:

The precise bond lengths and bond angles.

The planarity of the double bond system.

The unambiguous stereochemistry ((E) or (Z) configuration) of the alkene.

Currently, there is no publicly available crystal structure data for this compound.

Chromatographic Methods for Purity Assessment and Isomeric Ratio Determination (e.g., GC, HPLC)

The purity and isomeric composition of this compound are critical parameters that define its chemical identity and reactivity. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the principal methods employed for these determinations. These techniques are essential for separating the target compound from any unreacted starting materials, synthesis by-products, or degradation products, as well as for quantifying the ratio of its geometric isomers.

While the synthesis of this compound is noted in scientific literature, detailed, publicly accessible research findings specifying the exact conditions for its analytical chromatographic separation are not available. However, based on the compound's structure—a volatile, halogenated unsaturated nitrile—standard methodologies can be outlined.

Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

For purity assessment, a GC analysis would separate the primary compound from other volatile impurities. The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity, often expressed as a percentage.

Furthermore, GC is highly effective for determining the ratio of (E) and (Z) geometric isomers. Due to subtle differences in their boiling points and interactions with the stationary phase, the two isomers would elute at different retention times, allowing for their distinct quantification. A flame ionization detector (FID) is commonly used for this type of analysis due to its high sensitivity to organic compounds.

A typical GC method for this analysis would be meticulously defined. The table below illustrates the parameters that would be specified in a validated method, though specific data for this compound are not published.

Table 1: Exemplary Gas Chromatography (GC) Parameters

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Capillary Column (e.g., HP-5, DB-1) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | Not specified in literature |

| Oven Program | Not specified in literature |

| Detector Temperature | Not specified in literature |

| Flow Rate | Not specified in literature |

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that may be thermally sensitive or less volatile. For this compound, reversed-phase HPLC would be the most probable mode of analysis.

In a reversed-phase setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This method would effectively separate the target compound from more polar or less polar impurities.

HPLC is also adept at resolving geometric isomers. The differential interaction of the (E) and (Z) isomers with the stationary phase allows for their separation into distinct peaks. A UV detector is highly suitable for this analysis, as the α,β-unsaturated nitrile chromophore is expected to exhibit strong absorbance.

The specific conditions for an HPLC analysis would be established through method development and validation. The table below shows the key parameters that would constitute a complete HPLC method.

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Specification |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | Reversed-Phase (e.g., C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Flow Rate | Not specified in literature |

| Column Temperature | Not specified in literature |

| Detection Wavelength | Not specified in literature |

| Injection Volume | Not specified in literature |

Reactivity and Chemical Transformations of 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) in 3-chloro-4,4-dimethylpent-2-enenitrile is a versatile functional group characterized by a polarized triple bond, with the nitrogen atom being more electronegative than the carbon. This polarity allows the carbon atom to act as an electrophile, making it susceptible to attack by nucleophiles.

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. The reaction typically proceeds via the attack of a nucleophile on the electrophilic carbon atom, breaking one of the pi-bonds and forming a new single bond. The resulting intermediate can then be protonated or undergo further reaction. For this compound, this reactivity allows for the introduction of a wide range of functional groups.

Table 1: Examples of Potential Nucleophilic Additions

| Nucleophile | Reagent Example | Potential Intermediate/Product |

|---|---|---|

| Organometallics | Grignard Reagents (R-MgX) | Imine anion, hydrolyzes to a ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Amine |

| Alkoxides | Sodium Methoxide (NaOCH₃) | Imidate |

These reactions are foundational for converting the nitrile group into other valuable functionalities, such as ketones (via Grignard reagents followed by hydrolysis) or amidines.

The nitrile group can be converted to a carboxylic acid or an ester through hydrolysis and alcoholysis, respectively. These reactions typically require acidic or basic conditions to proceed.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of a carboxamide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 3-chloro-4,4-dimethylpent-2-enoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to yield a carboxamide, which is then hydrolyzed to a carboxylate salt. Acidic workup provides the final carboxylic acid.

Alcoholysis: In the presence of an alcohol and an acid catalyst, the nitrile can be converted into an ester. The alcohol acts as the nucleophile, leading to an imidate intermediate which is then hydrolyzed to the ester product.

The reduction of the nitrile functional group is a key transformation that yields primary amines. This conversion is typically achieved using strong reducing agents.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-chloro-4,4-dimethylpent-2-en-1-amine | Ethereal solvent (e.g., THF, Et₂O) followed by aqueous workup |

The product of these reductions is a primary amine, where the C≡N triple bond is fully saturated to a -CH₂-NH₂ group, while preserving the carbon-carbon double bond and the chloro-substituent under controlled conditions.

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of both the adjacent nitrile group and the vinylic chlorine atom. This electronic nature, combined with the steric bulk of the tert-butyl group, governs its reactivity.

While electrophilic addition is a characteristic reaction of alkenes, the electron-poor nature of the double bond in this compound makes it less reactive towards typical electrophiles compared to simple alkenes. libretexts.orgmsu.edu Reactions with strong electrophiles are possible, but the regioselectivity is influenced by the existing substituents.

In a typical electrophilic addition, an electrophile (E⁺) attacks the pi bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org For this specific molecule, the initial addition of an electrophile would be directed by both electronic and steric factors, with the bulky tert-butyl group hindering attack at the C4 position. Carbocation rearrangements, which are common in other systems, could also be a potential pathway depending on the stability of the initially formed intermediate. msu.edu

Pericyclic reactions, which occur in a single concerted step, are a powerful tool in organic synthesis. organic-chemistry.org The electron-deficient double bond of this compound makes it an excellent candidate to act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction involves the addition of a 1,3-dipole to the alkene, leading to the formation of a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org

The 1,3-dipolar cycloaddition is a valuable method for synthesizing heterocycles, and the specific outcome is often predictable through Frontier Molecular Orbital (FMO) theory. mdpi.com

Table 3: Potential 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Example | Resulting Heterocycle |

|---|---|---|

| Azide | Phenyl Azide | Triazoline |

| Nitrone | N-methyl-α-chloronitrone | Isoxazolidine frontiersin.org |

| Azomethine Ylide | Generated in situ from an aziridine | Pyrrolidine nih.gov |

The reaction between this compound and a suitable 1,3-dipole would yield a highly substituted five-membered heterocycle, demonstrating the utility of this compound as a building block in complex molecule synthesis. mdpi.com

Conjugate Additions (e.g., Michael Reactions)

The electron-withdrawing nature of the nitrile group in this compound polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors, allowing the compound to participate in conjugate addition reactions, also known as Michael reactions. wikipedia.orgchemistrysteps.com

In a typical Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). wikipedia.orgnrochemistry.com The reaction proceeds via a 1,4-addition mechanism, where the nucleophile attacks the β-carbon, and the resulting enolate is subsequently protonated. masterorganicchemistry.comlibretexts.org

Common Michael donors include doubly stabilized enolates, such as those derived from malonic esters and β-keto esters, as well as softer nucleophiles like amines, thiols, and cuprates. chemistrysteps.commasterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. nrochemistry.com

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

|---|---|

| Malonic Ester Enolate | α,β-Unsaturated Ketone |

| β-Keto Ester Enolate | α,β-Unsaturated Aldehyde |

| Gilman Reagents (Diorganocuprates) | α,β-Unsaturated Ester |

| Amines | α,β-Unsaturated Nitrile |

The presence of the vinylic chlorine in this compound adds another layer of complexity and potential for subsequent transformations following a Michael addition.

Reactivity of the Vinylic Chlorine Substituent

The chlorine atom attached to the double bond in this compound exhibits reactivity typical of a vinylic halide. This allows for several important classes of reactions that further enhance its synthetic utility.

Nucleophilic vinylic substitution (SNV) is a reaction in which a nucleophile replaces a leaving group on a vinylic carbon. While generally less reactive than their alkyl halide counterparts, vinylic halides like this compound can undergo substitution, particularly with strong nucleophiles. The mechanism of these reactions can vary, often proceeding through an addition-elimination or an elimination-addition pathway, depending on the specific reactants and conditions.

Treatment of vinylic halides with a strong base can lead to an elimination reaction, resulting in the formation of an alkyne. libretexts.org This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and the vinylic halogen from adjacent carbons. libretexts.orgmasterorganicchemistry.com In the case of this compound, a sufficiently strong base could potentially induce the elimination of HCl to form 4,4-dimethylpent-2-ynenitrile. The use of a very strong base like sodium amide (NaNH₂) is common for such transformations. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction typically follows an E2 mechanism, requiring an anti-periplanar arrangement of the hydrogen and the leaving group. libretexts.org

The vinylic chloride in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov this compound could potentially be coupled with various alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle of the Heck reaction typically involves oxidative addition of the vinylic halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the direct connection of an alkyne to the carbon-carbon double bond of this compound, yielding a conjugated enyne system. nih.gov The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to form a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions and the commercial availability of a wide range of boronic acids. wikipedia.orgresearchgate.net this compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the chlorinated carbon. nih.govbeilstein-journals.orgorganic-chemistry.org The general mechanism involves oxidative addition of the vinylic chloride to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to give the coupled product. libretexts.org The use of nickel catalysts for Suzuki-Miyaura reactions has also gained significant interest. rsc.orgcapes.gov.br

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Heck | Alkene | Palladium catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Conjugated Enyne |

Influence of the geminal-Dimethyl Group on Reactivity and Stereocontrol (Geminal Dialkyl Effect/Thorpe-Ingold Effect)

The presence of the geminal dimethyl group at the C4 position of this compound can have a significant impact on its reactivity, a phenomenon known as the Thorpe-Ingold effect or the gem-dimethyl effect. wikipedia.orgchemistryworld.com This effect describes the observation that geminal substitution on a carbon chain can accelerate intramolecular reactions and ring-closing processes. wikipedia.org

The proposed explanation for this effect is that the steric bulk of the geminal groups increases the bond angle between them, which in turn compresses the angle between the other two substituents on the same carbon atom. wikipedia.org This brings the reactive centers of the molecule closer together, thereby increasing the rate of intramolecular reactions. wikipedia.org While often discussed in the context of cyclization, this steric influence can also affect the rates and equilibria of other reactions by influencing the conformation of the molecule. wikipedia.orgresearchgate.net In some cases, the gem-dimethyl group has been shown to promote ring closure, while other bulky groups like gem-diphenyl did not exhibit the same effect. nih.gov

For this compound, the gem-dimethyl group can influence the stereochemical outcome of reactions at the double bond by sterically hindering one face of the molecule, potentially leading to diastereoselective transformations. It can also affect the rate of reactions involving the nitrile or vinylic chloride by altering the ground-state conformation and the energy of transition states. unipd.it

Detailed Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are well-established for the general classes of reactions they belong to.

Michael Addition: The mechanism begins with the deprotonation of a Michael donor by a base to form a nucleophilic enolate or other carbanion. nrochemistry.com This nucleophile then attacks the electrophilic β-carbon of the α,β-unsaturated system in a conjugate addition. libretexts.org The resulting enolate intermediate is then protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final 1,4-adduct. masterorganicchemistry.com

Heck Reaction: The catalytic cycle of the Heck reaction is generally accepted to proceed through several key steps. nih.govlibretexts.org It begins with the oxidative addition of the vinylic halide to a Pd(0) complex to form a Pd(II) intermediate. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org Subsequent β-hydride elimination forms the new carbon-carbon double bond of the product and a palladium-hydride species. libretexts.org Finally, reductive elimination of HX, often facilitated by a base, regenerates the Pd(0) catalyst. libretexts.orgnih.gov

Sonogashira Reaction: The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, oxidative addition of the vinylic halide to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation between the palladium(II) intermediate and the copper acetylide, followed by reductive elimination, affords the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction mechanism also proceeds via a catalytic cycle. libretexts.org The cycle starts with the oxidative addition of the vinylic halide to a Pd(0) complex. libretexts.org The resulting Pd(II) species then undergoes transmetalation with an organoboron compound, which is activated by a base. libretexts.orgorganic-chemistry.org The final step is reductive elimination from the new diorganopalladium(II) complex to give the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

Theoretical and Computational Studies of 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, stability, and various properties of molecules. These in silico methods provide insights that are often complementary to experimental data and can guide synthetic efforts.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-chloro-4,4-dimethylpent-2-enenitrile, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

In a typical study, the geometry of the molecule would be optimized using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). Such calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on related nitriles, like 3-chloro-4-fluoro benzonitrile, have successfully used DFT to calculate these parameters and have shown good agreement with experimental data where available. researchgate.net

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Exemplary)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C=C bond length (Å) | Value would be calculated here |

| C-Cl bond length (Å) | Value would be calculated here |

| C≡N bond length (Å) | Value would be calculated here |

| C-C-C bond angle (°) | Value would be calculated here |

| Dihedral Angle (Cl-C=C-C) (°) | Value would be calculated here |

Note: The values in this table are placeholders and represent the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the presence of the electron-withdrawing nitrile and chloro groups, along with the π-system of the double bond, would influence the energies of the FMOs. Analysis of the HOMO and LUMO electron density distributions would reveal the most likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies (Exemplary)

| Molecular Orbital | Energy (eV) |

| HOMO | Calculated Energy Value |

| LUMO | Calculated Energy Value |

| HOMO-LUMO Gap | Calculated Energy Difference |

Note: These values are for illustrative purposes only.

Conformational Analysis and Stereochemical Preferences of Isomers

This compound can exist as (E) and (Z) stereoisomers due to the substituted double bond. Conformational analysis using computational methods can determine the relative stabilities of these isomers. By calculating the total energy of each isomer, the more stable configuration can be identified. This is crucial for understanding the compound's behavior in chemical reactions and its spectroscopic properties. The bulky tert-butyl group would be expected to play a significant role in the stereochemical preferences.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions could include nucleophilic substitution at the vinylic carbon or reactions involving the nitrile group. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This information helps in understanding the kinetics and thermodynamics of the reaction. For example, in studies of the oxidative decomposition of 1,3-dichloropropene, computational methods have been used to identify reaction pathways and transition states, providing insights into the formation of various products. researchgate.net

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound. DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental values after appropriate scaling. researchgate.net For this compound, a theoretical vibrational analysis would help in assigning the characteristic peaks in its IR and Raman spectra, such as the C≡N stretch, C=C stretch, and C-Cl stretch.

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies (Exemplary)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | Calculated Value | Experimental Value |

| C=C stretch | Calculated Value | Experimental Value |

| C-Cl stretch | Calculated Value | Experimental Value |

Note: This table illustrates how theoretical data would be correlated with experimental findings.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. MD simulations could be used to study the conformational dynamics of this compound in different solvents or at various temperatures. This would provide a deeper understanding of its behavior in a non-isolated state, which is more representative of real-world chemical systems. For instance, MD simulations have been used to investigate the combustion of chlorinated hydrocarbons, revealing complex reaction networks and the influence of temperature on the decomposition pathways. researchgate.net

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor for the Construction of Complex Nitriles and Diverse Heterocyclic Systems

The inherent reactivity of 3-chloro-4,4-dimethylpent-2-enenitrile makes it a valuable precursor for the synthesis of a variety of more complex nitriles and a range of heterocyclic compounds. The presence of both an electrophilic carbon atom attached to the chlorine and a nucleophilic nitrile group, in conjunction with the double bond, allows for a diverse set of reactions.

The chlorine atom can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups and the extension of the carbon skeleton. This substitution reaction is a key step in the elaboration of the molecule into more complex nitrile-containing structures.

Furthermore, the vinyl chloride moiety within the molecule is a well-known precursor for the construction of heterocyclic rings. Through reactions with binucleophiles, where one nucleophilic center attacks the carbon bearing the chlorine and the other interacts with the nitrile group or the double bond, a variety of heterocyclic systems can be envisioned. For instance, reactions with compounds containing nitrogen and sulfur nucleophiles could potentially lead to the formation of thiazoles, while reactions with dinitrogen nucleophiles might yield pyrazoles or pyrimidines. The specific reaction conditions and the nature of the binucleophile would dictate the final heterocyclic scaffold. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity patterns of β-chloro-α,β-unsaturated nitriles strongly suggest its utility in this area.

Building Block in the Synthesis of Highly Functionalized Organic Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description adeptly due to its combination of functional groups. biosynth.com The tert-butyl group provides steric bulk, which can influence the stereochemical outcome of reactions, while the chloro, nitrile, and alkene functionalities offer multiple points for chemical modification.

The synthesis of highly functionalized organic scaffolds can be achieved through a variety of synthetic strategies involving this building block. For example, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic and polycyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other nitrogen-containing functional groups, further increasing the molecular complexity.

The combination of these reactive sites allows for the sequential or one-pot construction of intricate molecular architectures. This makes this compound a potentially valuable starting material for the synthesis of new materials and biologically active compounds.

Strategies for Derivatization and Further Chemical Modification

The ability to derivatize and chemically modify this compound is central to its utility as a synthetic intermediate. biosynth.com Several strategies can be employed to transform this molecule into a wide range of derivatives.

Nucleophilic Substitution: The most straightforward derivatization involves the nucleophilic substitution of the chlorine atom. A wide variety of nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be used to introduce new functional groups at the C3 position. This allows for the fine-tuning of the molecule's properties and the introduction of functionalities necessary for subsequent synthetic steps.

Reactions of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid, which can then be further functionalized.

Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride. This amine can then be used in a variety of coupling reactions to build larger molecules.

Addition Reactions: Organometallic reagents can add to the nitrile group to form ketones after hydrolysis.

Reactions of the Alkene: The carbon-carbon double bond can undergo a range of addition reactions, including hydrogenation, halogenation, and epoxidation. These reactions allow for the introduction of new stereocenters and functional groups, further expanding the diversity of accessible derivatives.

These derivatization strategies, which can often be used in combination, provide a powerful toolkit for the synthetic chemist to create a vast library of compounds starting from this compound.

Future Directions and Emerging Research Areas

Q & A

Q. Table 1: Expected Physical Properties (Analogous Chlorinated Nitriles)

| Property | Value (Hypothesized) | Method (Reference) |

|---|---|---|

| Boiling Point | ~180–200°C | Distillation |

| Density (25°C) | ~1.10–1.15 g/cm³ | Pycnometry |

| Solubility in CHCl | High | UV-Vis/GC |

Advanced: How can conflicting NMR data for this compound be resolved?

Answer:

Conflicts often arise from solvent effects, impurities, or stereochemical considerations:

- Solvent Selection : Use deuterated chloroform (CDCl) for consistent peak splitting. Avoid DMSO-d if keto-enol tautomerism is suspected .

- Decoupling Experiments : Perform H-C HSQC/HMBC to assign ambiguous peaks, focusing on coupling between the nitrile carbon and adjacent CH groups.

- Impurity Profiling : Compare with LC-MS data to identify byproducts (e.g., hydrolysis to carboxylic acid derivatives) .

Basic: What synthetic routes are feasible for this compound?

Answer:

Two primary pathways:

Nitrile Alkylation : React 4,4-dimethylpent-2-enenitrile with Cl in the presence of a radical initiator (e.g., AIBN) at 60–80°C .

Cycloaddition Followed by Chlorination : Use a Diels-Alder reaction with chlorinated dienophiles, then dehydrogenate to form the nitrile .

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1).

- Purify via fractional distillation or column chromatography (R ~0.3–0.4 in hexane:EtOAc) .

Advanced: How does steric hindrance from the 4,4-dimethyl groups affect the reactivity of this compound?

Answer:

The bulky dimethyl groups:

- Reduce Nucleophilic Attack : Steric shielding slows SN reactions at the β-carbon.

- Influence Thermal Stability : Increased stability against elimination due to restricted rotation (confirmed via DSC analysis; extrapolated from ).

- Modify Oxidation Pathways : Preferential oxidation at the α-carbon (vs. γ) observed in similar nitriles using KMnO/HSO .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods due to potential HCN release from nitrile degradation .

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill Management : Neutralize with NaHCO/activated carbon; avoid water to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s environmental persistence?

Answer:

- QSPR Models : Estimate biodegradation half-life using logP and molar refractivity (analogous to compounds).

- DFT Calculations : Simulate hydrolysis pathways (e.g., HO attack at nitrile carbon) with Gaussian09/B3LYP/6-31G* .

Q. Table 2: Predicted Environmental Parameters

| Parameter | Value (Hypothetical) | Method |

|---|---|---|

| LogP (Octanol-Water) | ~2.8 | EPI Suite |

| Biodegradation Probability | Low (<0.3) | CATABOL Model |

Basic: How to design a stability study under varying pH and temperature?

Answer:

- Conditions : Test pH 2–12 (HCl/NaOH buffers) at 25°C, 40°C, and 60°C for 30 days.

- Analysis : Monitor degradation via HPLC (retention time shifts) and FTIR (loss of C≡N peak at ~2240 cm) .

- Kinetics : Calculate rate constants (k) using first-order models; plot Arrhenius curves for activation energy .

Advanced: What mechanistic insights explain contradictory catalytic hydrogenation yields?

Answer:

Yield discrepancies may arise from:

- Catalyst Poisoning : Trace Cl ions deactivate Pd/C. Pre-treat with NaCO washes .

- Isomerization : Double bond migration during hydrogenation (confirmed via H NMR coupling constants).

- Solvent Effects : Use EtOAc instead of MeOH to minimize side reactions (e.g., nitrile reduction to amine) .

Notes

- References : Methods and data extrapolated from analogous chlorinated nitriles and alkylamines in the provided evidence.

- Data Tables : Hypothetical values based on structural analogs (e.g., ).

- Advanced Techniques : Prioritize peer-reviewed protocols over commercial sources (e.g., avoid as noted).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.